molecular formula C16H19NO2 B13701089 (S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol

(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol

Cat. No.: B13701089
M. Wt: 257.33 g/mol
InChI Key: ULWCCGZZBDIDCB-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol is a chiral amino alcohol derivative characterized by a benzyloxy-substituted phenyl group at the C3 position and a hydroxyl group at the C1 position. Its molecular formula is C₁₆H₁₉NO₂ (MW: 257.33 g/mol), with stereochemical specificity at the C2 amino group . This compound is utilized as a synthetic intermediate in pharmaceuticals and bioactive molecules, particularly in antimicrobial and anticancer agent development . Its structural features, such as the benzyloxy group, enhance lipophilicity and influence receptor-binding interactions .

Properties

IUPAC Name

2-amino-3-(4-phenylmethoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c17-15(11-18)10-13-6-8-16(9-7-13)19-12-14-4-2-1-3-5-14/h1-9,15,18H,10-12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWCCGZZBDIDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The preparation of (S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol typically involves:

  • Starting from (S)-2-amino-3-[4-(benzyloxy)phenyl]propanoic acid or its derivatives.
  • Conversion of the amino acid to the corresponding amino alcohol by reduction or related transformations.
  • Use of protecting groups on the amine or hydroxyl functionalities to control selectivity.
  • Application of stereoselective reactions to maintain the (S)-configuration.

Preparation from (S)-2-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid

A representative method involves the reduction of the carboxylic acid group of (S)-2-amino-3-[4-(benzyloxy)phenyl]propanoic acid to the corresponding primary alcohol, yielding this compound.

Experimental details from literature:

  • The starting amino acid is dissolved in a mixture of sulfuric acid (1 M) and dimethylformamide (DMF).
  • Sodium nitrite (NaNO2) is added dropwise at low temperature (ice-cooled).
  • After reaction completion, the mixture is extracted with ethyl acetate, washed with brine, dried, and concentrated to isolate the amino acid intermediate.
  • The amino acid is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in methanol with acetic acid to reduce the carboxylic acid to the primary alcohol.
  • The reaction is carried out under hydrogen atmosphere at room temperature for 12 hours.
  • The product is purified by flash chromatography to yield this compound as a solid with high yield (~62% for acid intermediate, ~99% for reduction step).

Protection and Deprotection Strategies

  • The amino group is often protected using benzyloxycarbonyl (Cbz) or other carbamate protecting groups to prevent side reactions during transformations.
  • The benzyloxy group on the phenyl ring serves as a protecting group for the phenol, which can be removed later by catalytic hydrogenation if desired.
  • Protecting groups are installed and removed using standard organic synthesis conditions, such as treatment with di-tert-butyl dicarbonate for carbamates or catalytic hydrogenation for benzyl ethers.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Amino acid preparation H2SO4, DMF, NaNO2, 0 °C to RT Formation of amino acid intermediate
Reduction to amino alcohol Pd/C catalyst, H2 gas, MeOH, AcOH, RT, 12 h High yield and stereoretention
Protection of amino group Di-tert-butyl dicarbonate or benzyloxycarbonyl chloride Protects amine during subsequent steps
Deprotection Catalytic hydrogenation (Pd/C, H2) Removal of benzyl protecting groups

Alternative Synthetic Routes

  • Some patents describe peptide bond formation methods involving isochloroformate and bases such as triethylamine or N-methyl morpholine to couple amino acid derivatives, which can be adapted for preparing intermediates related to this compound.
  • Nitration and subsequent substitution on phenylalanine derivatives can introduce the benzyloxy group, followed by reduction and protection steps to yield the target amino alcohol.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Yield (%) Reference
1 Preparation of (S)-2-amino-3-[4-(benzyloxy)phenyl]propanoic acid H2SO4, DMF, NaNO2, extraction 62
2 Reduction to this compound Pd/C, H2, MeOH, AcOH, RT, 12 h 99
3 Protection of amine group Di-tert-butyl dicarbonate or Cbz chloride -
4 Deprotection of benzyl ether (optional) Catalytic hydrogenation (Pd/C, H2) -

Research Findings and Analytical Data

  • The stereochemistry is preserved throughout the synthesis, confirmed by NMR and chiral HPLC analysis.
  • ^1H NMR spectra of the final product show characteristic aromatic signals from the benzyloxyphenyl moiety and signals consistent with the amino alcohol structure.
  • The purity and enantiomeric excess are typically verified by chromatographic methods.

Chemical Reactions Analysis

Schiff Base Formation

The primary amine group undergoes condensation with carbonyl compounds to form chiral Schiff bases, which serve as ligands in asymmetric catalysis. For example:

  • Reaction with 5-nitrosalicylaldehyde yields (S)-2-[(1-benzyl-2-hydroxyethylimino)methyl]-4-nitrophenol, a tridentate ligand capable of forming supramolecular metal-organic architectures .

  • Substituted salicylaldehydes produce ligands that coordinate with metals like Cu(II) or Zn(II), enabling applications in enantioselective catalysis .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. The chiral center at C2 ensures stereochemical control in the resulting Schiff base .

Nucleophilic Substitution Reactions

The hydroxyl and amino groups participate in substitution reactions:

Reaction TypeReagents/ConditionsProduct ApplicationSource
Methanesulfonate ester formationMethanesulfonyl chloride, base (e.g., Et₃N)Activated intermediate for SN2 displacement
SN2 displacement2-Amino-5-bromo-3-hydroxypyridine, Cs₂CO₃Pyridine derivatives for kinase inhibitors

Example :
Activation of the hydroxyl group as a mesylate enables displacement with heteroaromatic amines, yielding intermediates for pharmaceuticals like ALK inhibitors .

Hydrogenolysis of Benzyl Ether

The benzyloxy group is selectively cleaved under hydrogenation conditions:

CatalystSolventTemperatureOutcomeYieldSource
Pd/C (10%)Ethanol25°C, H₂ (1 atm)Deprotection to 3-(4-hydroxyphenyl) derivative>90%

This reaction is critical for generating phenolic intermediates in drug synthesis, such as tyrosine analogs .

Coupling Reactions

The aromatic benzyloxy-substituted phenyl group participates in cross-coupling:

Suzuki-Miyaura Coupling :

  • Boronate ester intermediates (e.g., 17 ) react with aryl halides under Pd catalysis to form biaryl systems .

  • Applications include synthesizing kinase inhibitors with improved selectivity profiles .

Conditions :

  • Catalyst: Pd(dppf)Cl₂

  • Base: Cs₂CO₃

  • Solvent: DMF/H₂O

Peptide Bond Formation

The amino group facilitates amide coupling:

  • Reaction with activated carboxylic acids (e.g., Boc-protected amino acids) forms peptide bonds.

  • Example: Synthesis of tripeptides enhancing antimicrobial activity against methicillin-resistant Staphylococcus aureus .

Reagents :

  • DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole)

  • Solvent: DCM or DMF

Reductive Amination

The primary amine reacts with ketones or aldehydes in the presence of reducing agents:

SubstrateReducing AgentProductApplicationSource
CyclohexanoneNaBH₃CNN-Alkylated chiral amineBuilding block for CNS drugs

Comparative Reactivity of Structural Analogs

The benzyloxy group’s electronic effects distinguish this compound from analogs:

Analog StructureKey Reactivity DifferenceSource
3-Amino-3-(4-chlorophenyl)-1-propanolReduced electron density slows electrophilic substitution
3-Amino-3-(4-methoxyphenyl)-1-propanolEnhanced O-methyl group stability under acidic conditions

Stability Under Reaction Conditions

  • pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7); decomposes under strong base (>pH 12).

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Industrial-Scale Optimization

  • Continuous Flow Reactors : Improve yield in mesylation (95% conversion in 5 min).

  • Automated Purification : Chromatography-free crystallization protocols reduce production costs.

This compound’s multifunctional design and stereochemical integrity make it indispensable in synthesizing bioactive molecules and advanced materials. Its reactions are strategically leveraged in medicinal chemistry to address challenges in drug resistance and selectivity .

Scientific Research Applications

(S)-2-AMINO-3-[4-(PHENYLMETHOXY)PHENYL]-1-PROPANOL has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein binding.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-AMINO-3-[4-(PHENYLMETHOXY)PHENYL]-1-PROPANOL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the phenylmethoxy group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of (S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol with Analogues

Compound Name Key Structural Differences Molecular Formula Key References
D(+)-2-Amino-3-phenyl-1-propanol Lacks benzyloxy group; simpler phenyl substituent C₉H₁₃NO
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol Nitro group replaces benzyloxy C₉H₁₂N₂O₃
(S)-2-(Boc-amino)-1-propanol Boc-protected amino group; no aromatic substituents C₈H₁₇NO₃
O-Benzyl-L-Tyrosine Carboxylic acid instead of propanol backbone C₁₆H₁₇NO₃

Key Observations :

  • Benzyloxy vs. Nitro Groups: The benzyloxy group in the target compound confers higher lipophilicity compared to the nitro group in (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, which may enhance membrane permeability but reduce aqueous solubility .
  • Aromatic vs. Aliphatic Substituents: The absence of aromatic groups in (S)-2-(Boc-amino)-1-propanol simplifies its pharmacokinetic profile but limits bioactivity in receptor-mediated pathways .
  • Backbone Modifications: O-Benzyl-L-Tyrosine shares the benzyloxy-phenyl motif but replaces the propanol backbone with a carboxylic acid, altering its ionization state and biological targets .

Functional Analogues: Bioactivity Profiles

Key Findings :

  • Derivatives of the target compound exhibit broad-spectrum antimicrobial activity , likely due to the benzyloxy group’s role in disrupting microbial membranes .
  • In anticancer studies, benzyloxy-phenyl conjugates (e.g., compound 5o) show potent cytotoxicity via tubulin polymerization inhibition, highlighting the pharmacophoric importance of the benzyloxy-phenyl motif .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Property This compound D(+)-2-Amino-3-phenyl-1-propanol (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol
Molecular Weight (g/mol) 257.33 151.20 196.20
logP (Predicted) 2.8–3.2 1.2–1.5 0.9–1.3
Water Solubility (mg/mL) 0.05–0.1 10–15 0.5–1.0
Rotatable Bonds 6 3 5

Insights :

  • The target compound’s higher logP (2.8–3.2) correlates with increased membrane permeability but lower solubility, necessitating formulation optimization .
  • Nitro-substituted analogues show moderate solubility but reduced bioavailability due to metabolic instability .

Biological Activity

(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol is a chiral compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₅NO₂
  • Functional Groups : Amino group, benzyloxy substituent, propanol backbone
  • Stereochemistry : The (S)-enantiomer is crucial for its biological interactions.

The presence of the benzyloxy group enhances the compound's lipophilicity, which may facilitate membrane penetration and interaction with biological targets.

Antiproliferative Effects

Preliminary studies suggest that this compound exhibits antiproliferative effects , potentially inhibiting the growth of various cancer cell lines. The mechanism may involve interference with cell cycle progression or induction of apoptosis.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor . It is believed to interact with specific enzymes through hydrogen bonding, particularly due to its amino group. This interaction could modulate enzyme activity, influencing metabolic pathways relevant to disease states.

The mechanism of action involves the compound's ability to bind to active sites of enzymes or receptors. The amino group can form hydrogen bonds, while the benzyloxy group may enhance hydrophobic interactions. This dual capability allows this compound to act as both an inhibitor and a modulator of various biochemical pathways.

Study on Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cells.

Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that the compound effectively inhibited certain enzymes involved in metabolic processes. For example, it was shown to inhibit the activity of serine proteases, which play a critical role in various physiological functions and disease mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(S)-2-Amino-3-phenyl-1-propanolLacks benzyloxy groupLess potent in antiproliferative assays
4-(Benzyloxy)anilineAniline derivativeStudied for electronic properties
(R)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanolEnantiomerDifferent biological activity due to stereochemistry

This table illustrates how variations in structure lead to differences in biological activity and reactivity among compounds within this chemical class.

Conclusion and Future Directions

This compound shows promising biological activity, particularly in antiproliferative effects and enzyme inhibition. Future research should focus on elucidating its full mechanism of action, optimizing its structure for enhanced efficacy, and exploring its potential therapeutic applications in treating cancer and other diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to introduce the benzyloxy group in (S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol?

  • The benzyloxy group is typically introduced via nucleophilic substitution or protection of a phenolic hydroxyl group using benzyl bromide under alkaline conditions. For example, benzylation of 4-hydroxyphenyl intermediates can be achieved with benzyl bromide and a base like K₂CO₃ in DMF . Subsequent reduction of ketone intermediates (e.g., using LiAlH₄ or NaBH₄) yields the propanol moiety. Hydrogenolysis with Pd/C is then used to remove the benzyl group if required .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the benzyloxy aromatic protons (δ 7.3–7.5 ppm) and the propanol backbone.
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z 285.14 for C₁₆H₁₉NO₂).
  • X-ray Crystallography: Used to resolve stereochemistry, as demonstrated in similar benzyloxy-containing structures .
  • Chiral HPLC: Ensures enantiomeric purity by separating (S)- and (R)-isomers using columns like Chiralpak AD-H .

Q. What safety protocols are essential during handling?

  • Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in a cool, dry place away from oxidizers. In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of the (S)-enantiomer?

  • Racemization often occurs at the amino-propanol stage. Strategies include:

  • Using chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) during reduction steps.
  • Low-temperature reactions (<0°C) to slow down epimerization.
  • Avoiding prolonged exposure to acidic/basic conditions that promote inversion .

Q. What solvent systems optimize stereochemical outcomes in the final reduction step?

  • Polar aprotic solvents (e.g., THF, DMF) stabilize transition states in asymmetric reductions. For example, NaBH₄ in THF at -20°C yields higher enantiomeric excess (ee) compared to ethanol due to reduced solvolysis .

Q. How do competing reaction pathways affect yield in benzyloxy group deprotection?

  • Hydrogenolysis (H₂/Pd-C) may incompletely cleave the benzyl group if the catalyst is poisoned by sulfur impurities. Alternative methods like BCl₃ in DCM at -78°C can improve selectivity but require strict moisture control. Contradictory reports on yields (60–95%) highlight the need for rigorous purification via column chromatography .

Q. What computational methods aid in predicting the compound’s reactivity in novel reactions?

  • Density Functional Theory (DFT) simulations model transition states for nucleophilic attacks on the benzyloxy group. Molecular docking studies (e.g., AutoDock Vina) predict interactions with biological targets, guiding functionalization strategies .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported enantiomeric ratios for this compound?

  • Variability in ee (85–99%) may arise from differences in chiral stationary phases (CSPs) in HPLC or reaction scaling. Validate methods using a racemic control and cross-reference with circular dichroism (CD) spectroscopy. Contradictory data in literature (e.g., vs. 16) often reflect solvent purity or catalyst lot variations .

Methodological Recommendations

  • Stereochemical Purity: Combine chiral HPLC with polarimetry for redundancy.
  • Scale-Up Challenges: Use flow hydrogenation for safer benzyl group removal at larger scales .
  • Structural Confirmation: Pair XRD with NOESY NMR to confirm spatial arrangement of the benzyloxy and amino groups .

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